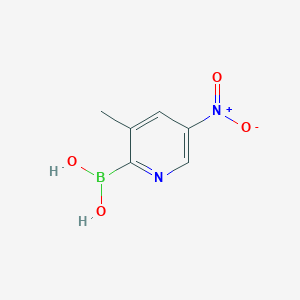
(3-Methyl-5-nitropyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-5-nitropyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methyl group at the 3-position and a nitro group at the 5-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitropyridin-2-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-5-nitropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Scientific Research Applications
(3-Methyl-5-nitropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methyl-5-nitropyridin-2-yl)boronic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst and subsequently transferring the organic group to the electrophilic partner .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and specific substituents.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the nitro group and pyridine ring.
2-Nitrophenylboronic Acid: Contains a nitro group but lacks the methyl group and pyridine ring.
Uniqueness: (3-Methyl-5-nitropyridin-2-yl)boronic acid is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C6H7BN2O4 |
|---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
(3-methyl-5-nitropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
JSMCIRKNTMRRGY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
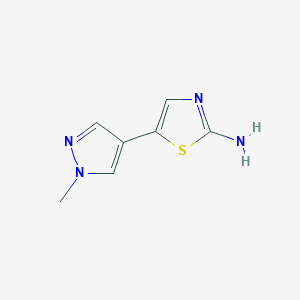
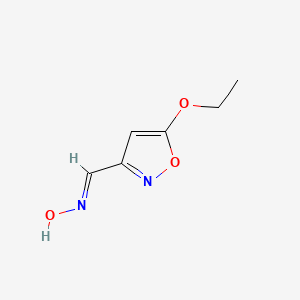
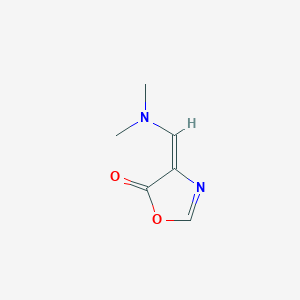

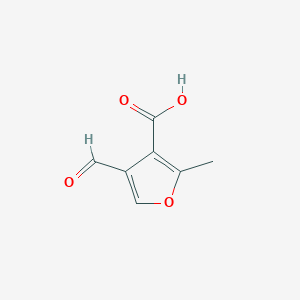
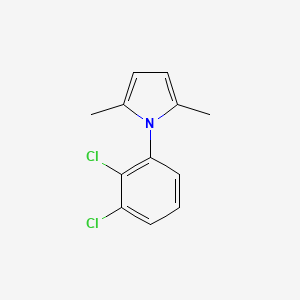
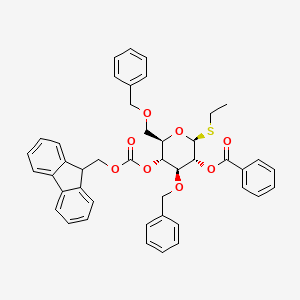
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)

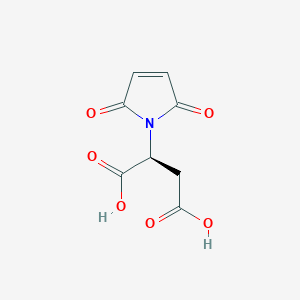
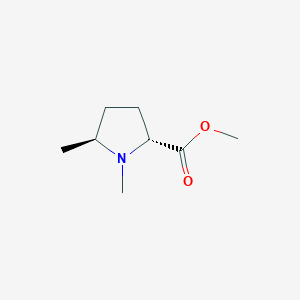
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
